molecular formula C23H42N2O12 B1679545 Pentolinium tartrate CAS No. 52-62-0

Pentolinium tartrate

Cat. No. B1679545
CAS RN: 52-62-0
M. Wt: 538.6 g/mol
InChI Key: HSMKTIKKPMTUQH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentolinium tartrate is a ganglionic blocking agent that acts as a nicotinic acetylcholine receptor antagonist . It is also known as Ansolysen . It can be used as an antihypertensive drug during surgery or to control hypertensive crises .


Molecular Structure Analysis

The molecular formula of Pentolinium tartrate is C23H42N2O12 . The molecular weight is 538.59 g/mol . The IUPAC name is 1-Methyl-1-[5-(1-methylpyrrolidin-1-ium-1-yl)pentyl]pyrrolidin-1-ium .


Chemical Reactions Analysis

Pentolinium tartrate acts as a ganglionic blocking agent and inhibits the release of adrenaline and noradrenaline from adrenergic nerves . It binds to the nicotinic (ganglion) acetylcholine receptor .


Physical And Chemical Properties Analysis

Pentolinium tartrate is a white to cream crystalline powder . It is freely soluble in water or in 25% aqueous polyvinylpyrrolidone solution . One gram dissolves in 0.4 ml water, in 810 ml ethanol . It is insoluble in ether, chloroform . A 10% aqueous solution has a pH of about 3.5 .

Scientific Research Applications

Blood Pressure Management

  • Pentolinium tartrate has been extensively used in treating severe hypertension. It functions as an autonomic blocking agent, reducing blood pressure significantly (Perry & Schroeder, 1955). This is echoed by another study which highlights its effectiveness in lowering mean arterial blood pressure in hypertensive patients (Crosley et al., 1956).

Autonomic Hyperreflexia Control

  • In patients with chronic spinal cord injury, pentolinium tartrate has been used effectively for managing autonomic hyperreflexia (AH). It was found to maintain systolic and diastolic arterial pressures near normal during surgical procedures, offering a simpler alternative to anesthesia (Basta et al., 1977).

Hypotensive Anesthesia in Surgery

  • Pentolinium tartrate has been beneficial in controlled hypotensive anesthesia during total hip replacement surgeries. It helped in lowering blood pressure to desired levels, contributing to the surgery's success (Mallory, 1973).

Cardiovascular Studies

  • It has been instrumental in research focusing on the cardiovascular system. For instance, its effects on circulating neuropeptide Y levels in rats were studied, revealing its potential role in regulating blood pressure through sympathetic nervous system interactions (Corder et al., 1988).

Other Medical Procedures

  • In certain medical procedures like those involving patients with spinal cord injuries, pentolinium tartrate has been used to control reflex hypertension effectively (Muravchick et al., 1979).

Hemodynamic Responses

  • Its effects on hemodynamic responses during anesthesia have also been studied, providing valuable insights into cardiovascular dynamics during controlled hypotension (Fahmy & Laver, 1976).

Safety And Hazards

Pentolinium tartrate is moderately toxic by ingestion . It is a poison by intraperitoneal, subcutaneous, and intravenous routes . When heated to decomposition, it emits toxic fumes of NOx . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

1-methyl-1-[5-(1-methylpyrrolidin-1-ium-1-yl)pentyl]pyrrolidin-1-ium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32N2.2C4H6O6/c1-16(12-6-7-13-16)10-4-3-5-11-17(2)14-8-9-15-17;2*5-1(3(7)8)2(6)4(9)10/h3-15H2,1-2H3;2*1-2,5-6H,(H,7,8)(H,9,10)/q+2;;/p-2/t;2*1-,2-/m.11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMKTIKKPMTUQH-WBPXWQEISA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C.C(C(C(=O)[O-])O)(C(=O)O)O.C(C(C(=O)[O-])O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentolinium tartrate

CAS RN

52-62-0
Record name Pentolonium tartrate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentolonium tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.134
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTOLINIUM TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953357GACY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentolinium tartrate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Pentolinium tartrate
Reactant of Route 3
Pentolinium tartrate
Reactant of Route 4
Reactant of Route 4
Pentolinium tartrate
Reactant of Route 5
Pentolinium tartrate
Reactant of Route 6
Pentolinium tartrate

Citations

For This Compound
1,170
Citations
A Agrest, SW Hoobler - Journal of the American Medical …, 1955 - jamanetwork.com
… The pentolinium tartrate (Ansolysen) used in this study was furnished through Dr. D. L. … Effect of therapy with pentolinium tartrate and reserpine on mean standing blood pressure of …
Number of citations: 16 jamanetwork.com
HM Perry Jr, HA Sghroeder - New England Journal of Medicine, 1955 - Mass Medical Soc
… The cation comprises 44.5 per cent by weight of pentolinium tartrate and 74 per cent of hexamethonium chloride. The pentolinium tartrate was generously supplied by Wyeth …
Number of citations: 11 www.nejm.org
KL BECKER, AI SUTNICK - Annals of Internal Medicine, 1961 - acpjournals.org
Excerpt In recent years pentolinium tartrate has become one of the most widely used drugs in the treatment of severe hypertension. The case described below illustrates dramatically a …
Number of citations: 14 www.acpjournals.org
JW Basta, K Niejadlik, V Pallares - BJA: British Journal of …, 1977 - academic.oup.com
… Protection against AH by the prophylactic use of pentolinium tartrate (Ansolysen) in doses of 10–15 mg was evaluated in a controlled study of unanaesthetized patients who were either …
Number of citations: 17 academic.oup.com
E Davis, J Landau, L Keleti - American Heart Journal, 1959 - Elsevier
Ten patients with severe hypertension were treated with oral pentolinium tartrate (Ansolysen). Before treatment the blood pressure in the terminal digital vessels was high in all patients, …
Number of citations: 4 www.sciencedirect.com
AP CROSLEY JR, JF BROWN, H TUCHMAN… - Circulation, 1956 - Am Heart Assoc
Although pentolinium tartrate is widely used in the treatment of hypertension, there are no reports available regarding some of its cardiovascular effects and its influence on water and …
Number of citations: 23 www.ahajournals.org
P Fisher - Journal of the American Medical Association, 1955 - jamanetwork.com
To the Editor:— In the report on the use of pentolinium tartrate (Ansolysen) by Agrest and Hoobler in the March 19, 1955, issue ofThe Journal, page 999, I had hoped to find some …
Number of citations: 0 jamanetwork.com
RG Pertwee, R Tavendale - British journal of pharmacology, 1979 - Wiley Online Library
… 4 Mice treated with pentolinium tartrate at a dose known to be hypothermic at room temperature (5.0 mg/kg iv) spenta decreased lengthof time in the cooler part of the apparatus (wall …
Number of citations: 10 bpspubs.onlinelibrary.wiley.com
CWC Bain, F Ashton, BP Jones - British Medical Journal, 1955 - ncbi.nlm.nih.gov
… We have used this method, and present a short series of cases in which stabilization had been achieved on pentolinium tartrate alone and which were later restabilized on that drug with …
Number of citations: 13 www.ncbi.nlm.nih.gov
ED FREIS, IM WILSON - Circulation, 1956 - Am Heart Assoc
… in general the combination of pentolinium tartrate, Rauwolfia and … These reports indicated that pentolinium tartrate was an … -term experience with pentolinium tartrate both alone and in …
Number of citations: 14 www.ahajournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.